molecular formula C17H14Cl2N2O3S2 B2400109 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 895453-48-2

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2400109
CAS No.: 895453-48-2
M. Wt: 429.33
InChI Key: SXNNLHIKYQKUED-UHFFFAOYSA-N
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Description

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dichlorobenzo[d]thiazole moiety and a tosylpropanamide group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dichloro Substituents: Chlorination of the benzo[d]thiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Tosylpropanamide Group: The tosyl group can be introduced through the reaction of the corresponding amine with tosyl chloride in the presence of a base like pyridine. The final step involves coupling the tosylated intermediate with the dichlorobenzo[d]thiazole derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups on the benzo[d]thiazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The amide group can engage in coupling reactions with other functional groups to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit bioactive properties, making it a candidate for studies on antimicrobial, antifungal, or anticancer activities.

    Medicine: Its potential therapeutic effects can be explored in drug discovery and development.

    Industry: The compound can be used in the development of new materials, dyes, and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazole ring and the dichloro substituents may play a role in binding to enzymes or receptors, thereby modulating their activity. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide
  • N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide

Uniqueness

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide is unique due to the presence of both the dichlorobenzo[d]thiazole and tosylpropanamide groups. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3S2/c1-10-2-4-11(5-3-10)26(23,24)9-8-14(22)20-17-21-15-12(18)6-7-13(19)16(15)25-17/h2-7H,8-9H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNNLHIKYQKUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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